(1-Propanyl-3-ylidene)triphenol
Description
Triphenols are aromatic compounds with three hydroxyl groups attached to a benzene ring or linked through a central structure. These compounds are of significant interest in biochemistry, materials science, and pharmaceuticals due to their diverse reactivity, binding properties, and applications. Below, we compare this compound with structurally and functionally analogous triphenols based on available research.
Properties
CAS No. |
29036-21-3 |
|---|---|
Molecular Formula |
C21H20O3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[3,3-bis(2-hydroxyphenyl)propyl]phenol |
InChI |
InChI=1S/C21H20O3/c22-19-10-4-1-7-15(19)13-14-16(17-8-2-5-11-20(17)23)18-9-3-6-12-21(18)24/h1-12,16,22-24H,13-14H2 |
InChI Key |
CQOZJDNCADWEKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C2=CC=CC=C2O)C3=CC=CC=C3O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Propanyl-3-ylidene)triphenol typically involves the reaction of phenol derivatives with propanyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (1-Propanyl-3-ylidene)triphenol undergoes various chemical reactions, including:
- **Oxid
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Triphenols
Structural Features and Substituent Effects
Triphenol derivatives vary in substituent placement and backbone architecture, which critically influence their properties:
Key Insight: The propanyl substituent in "(1-Propanyl-3-ylidene)triphenol" may enhance hydrophobicity or steric effects compared to gallate esters (C12-LG) or ethane-bridged triphenols (THPE).
Enzyme Interactions
- Yam Polyphenol Oxidase (PPO): Triphenols like phloroglucinol and pyrogallic acid exhibit low PPO activity compared to diphenols (e.g., catechol) .
Antimicrobial and Biofilm Inhibition
- Lauryl Gallate: Demonstrates dose-dependent inhibition of S. mutans biofilms (98% suppression at 98.98 µM) and reduces medium acidification . Propanyl-substituted triphenols could mimic this activity if hydrophobic chains enhance membrane disruption.
Anticancer Potential
- Terphenyllin Derivatives: Triphenol derivatives like CHNQD-00824 show cytotoxic activity via DNA damage and apoptosis induction . Structural similarities may position "this compound" as a candidate for anticancer screening.
Material Science and Environmental Performance
Solubility and Soil Retention
- Fulvic Acid (FA) Modification: Triphenol-PG conjugates reduce solubility in sandy soils, prolonging fertility effects . Propanyl substituents could similarly alter solubility profiles for agricultural applications.
Epoxy Resin Performance
- DEE–EP: A degradable epoxy resin derived from triphenol DEE exhibits superior Tg (glass transition temperature) and acid degradability compared to BPA-based resins .
Data Tables: Comparative Analysis
Table 1. Key Physicochemical Properties
*Estimated based on structural analogs.
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